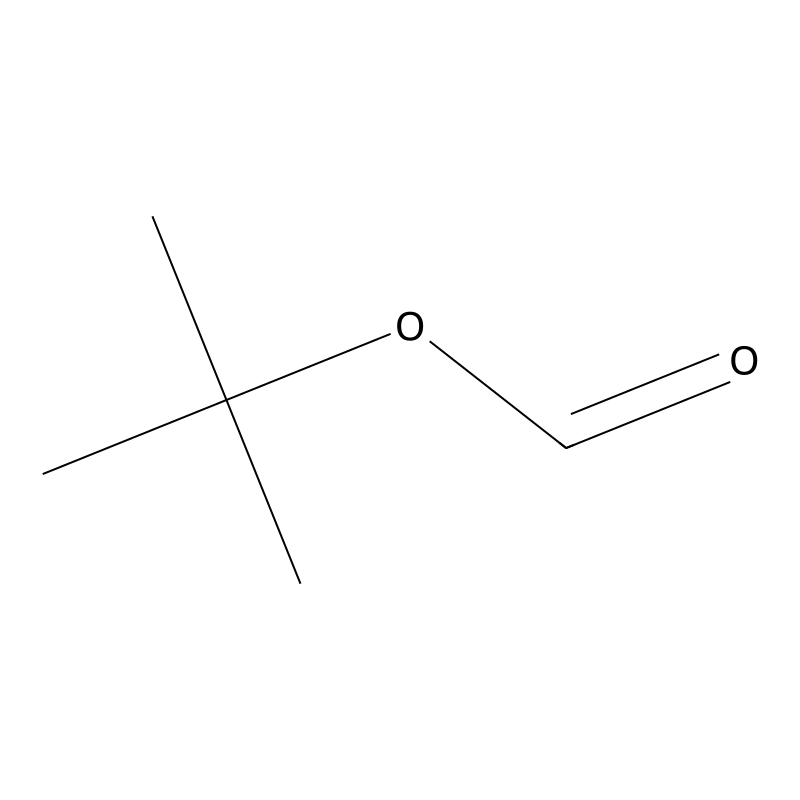

Tert-butyl formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Atmospheric Chemistry

Tert-butyl formate is a minor component of the atmosphere. Researchers study how it forms and breaks down in the atmosphere. This helps scientists understand the chemistry of the atmosphere and its impact on air quality. For instance, a study published by the National Center for Atmospheric Research investigated the reaction mechanisms for the oxidation of tert-butyl formate, which contributes to understanding its fate in the atmosphere [].

Environmental Remediation

Tert-butyl formate can be a byproduct of the degradation of other chemicals. Scientists study how tert-butyl formate behaves in the environment, including its persistence and breakdown. This information is important for understanding the potential environmental impact of tert-butyl formate and for developing methods to remediate environments where it may be present. For example, a study published in Water Environment Research investigated the effectiveness of using ferrous ion-activated persulfate oxidation to remove tert-butyl formate from groundwater [].

Tert-butyl formate is an organic compound with the molecular formula . It is classified as an ester, specifically the tert-butyl ester of formic acid. This compound appears as a colorless liquid with a characteristic fruity odor and is soluble in organic solvents. Tert-butyl formate is notable for its role as a potential intermediate in various chemical processes, including the degradation of methyl tert-butyl ether, a common gasoline additive .

- Hydrolysis: Tert-butyl formate can hydrolyze in aqueous environments to yield tert-butyl alcohol and formic acid. The kinetics of this reaction vary significantly with pH, showing a neutral hydrolysis rate constant of approximately at pH levels between 5 and 7, while more acidic or basic conditions accelerate the reaction considerably .

- Oxidation: In an ozone/UV treatment process, tert-butyl formate can be oxidized to various intermediates such as tert-butyl alcohol, hydroxy-isobutyraldehyde, acetone, formaldehyde, and formic acid. This process is effective for mineralizing tert-butyl formate and its degradation products .

Tert-butyl formate can be synthesized through various methods:

- Esterification: The most common method involves the reaction of tert-butyl alcohol with formic acid in the presence of an acid catalyst.

- Transesterification: Tert-butyl formate can also be produced by transesterifying other esters with tert-butyl alcohol.

- Degradation Processes: It can be formed as a degradation product from methyl tert-butyl ether under certain environmental conditions .

Tert-butyl formate finds utility in several areas:

- Solvent: It serves as a solvent in organic synthesis due to its favorable properties.

- Intermediate: Used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

- Environmental Studies: Its behavior in degradation processes makes it relevant for studies on environmental impact and remediation strategies .

Research on interaction studies involving tert-butyl formate primarily focuses on its reactivity with hydroxyl radicals and other reactive species in aqueous solutions. The rate constants for these reactions have been characterized, indicating its potential reactivity under oxidative conditions . Additionally, studies have explored its degradation pathways when subjected to advanced oxidation processes.

Several compounds share structural or functional similarities with tert-butyl formate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl acetate | A simpler ester used widely as a solvent and flavoring agent. | |

| Ethyl acetate | Commonly used as a solvent; less sterically hindered than tert-butyl formate. | |

| Isobutyl acetate | Similar structure but different branching; used as a solvent and in flavorings. | |

| Methyl tert-butyl ether | A gasoline additive that degrades to tert-butyl formate; more volatile. |

Tert-butyl formate is unique due to its specific branching structure that provides distinct chemical reactivity compared to these similar compounds . Its role as an intermediate in environmental degradation processes further distinguishes it from simpler esters like methyl acetate and ethyl acetate.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant